2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one
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Overview
Description
2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one, also known as Ro 15-4513, is a chemical compound that belongs to the benzodiazepine class of drugs. It was first synthesized in 1985 and has since been used in various scientific research applications due to its unique properties.
Mechanism Of Action
2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 acts as a competitive antagonist of the benzodiazepine site on the GABA-A receptor. It binds to the same site as benzodiazepines but does not activate the receptor. This results in the inhibition of the sedative and anxiolytic effects of benzodiazepines.
Biochemical And Physiological Effects
2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 has been found to have no significant physiological effects on its own. However, when used in combination with benzodiazepines, it has been found to reverse the sedative and anxiolytic effects of benzodiazepines.
Advantages And Limitations For Lab Experiments
The use of 2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 in lab experiments has several advantages. It allows researchers to study the specific effects of benzodiazepines on the GABA-A receptor without interference from other neurotransmitters. However, its use is limited to in vitro studies as it has no significant physiological effects on its own.
Future Directions
There are several future directions for the use of 2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 in scientific research. One area of interest is the study of the role of the GABA-A receptor in the development of addiction. Another area of interest is the development of new benzodiazepine antagonists that can be used in the treatment of benzodiazepine addiction and overdose.
Conclusion:
2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 is a chemical compound that has been extensively used in scientific research to study the mechanism of action of benzodiazepines. Its use has allowed researchers to study the specific effects of benzodiazepines on the GABA-A receptor without interference from other neurotransmitters. While its use is limited to in vitro studies, it has several future directions for research in the field of addiction and overdose.
Synthesis Methods
The synthesis of 2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 involves the reaction of 2-amino-5-bromo-1-methylbenzene with ethyl 2-oxo-2-(1H-pyrrol-1-yl)acetate in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final compound.
Scientific Research Applications
2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 has been extensively used in scientific research to study the mechanism of action of benzodiazepines. It has been found to be a selective antagonist of the benzodiazepine site on the GABA-A receptor, which is responsible for the sedative and anxiolytic effects of benzodiazepines.
properties
CAS RN |
19007-20-6 |
---|---|
Product Name |
2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |
Molecular Formula |
C18H17BrN2O |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
2-bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H17BrN2O/c1-20-16-7-6-13(19)10-15(16)18-14-5-3-2-4-12(14)8-9-21(18)11-17(20)22/h2-7,10,18H,8-9,11H2,1H3 |
InChI Key |
FBSXUFZWLJDWFB-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Br |
Canonical SMILES |
CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Br |
synonyms |
2-Bromo-5,9,10,14b-tetrahydro-5-methylisoquino[2,1-d][1,4]benzodiazepin-6(7H)-one |
Origin of Product |
United States |
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